Dipotassium;oxovanadium;pyridine-2-carboxylate;diperoxide;dihydrate
Description
Dipotassium;oxovanadium;pyridine-2-carboxylate;diperoxide;dihydrate is a vanadium(IV/V) coordination compound featuring a pyridine-2-carboxylate ligand, diperoxide groups, and water molecules in its coordination sphere. The compound is stabilized by dipotassium counterions, which balance the charge of the anionic vanadium complex. Vanadium compounds, particularly oxovanadium(IV) and dioxovanadium(V) species, are renowned for their catalytic, biological, and electrochemical properties . This compound’s pyridine-2-carboxylate ligand contributes to its stability and reactivity, enabling applications in catalysis (e.g., olefin oligomerization) and biomedicine (e.g., antidiabetic and anticancer activities) .
Properties
Molecular Formula |
C6H8K2NO9V-3 |
|---|---|
Molecular Weight |
367.27 g/mol |
IUPAC Name |
dipotassium;oxovanadium;pyridine-2-carboxylate;diperoxide;dihydrate |
InChI |
InChI=1S/C6H5NO2.2K.2O2.2H2O.O.V/c8-6(9)5-3-1-2-4-7-5;;;2*1-2;;;;/h1-4H,(H,8,9);;;;;2*1H2;;/q;2*+1;2*-2;;;;/p-1 |
InChI Key |
PEYZFTZGLJFPRG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)[O-].O.O.[O-][O-].[O-][O-].O=[V].[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Overview of Synthesis
The synthesis of dipotassium oxovanadium pyridine-2-carboxylate diperoxide dihydrate generally follows a two-step process :
Step 1: Preparation of the Oxovanadium Complex
This involves reacting an oxovanadium salt (commonly vanadyl sulfate or vanadyl chloride) with pyridine-2-carboxylic acid (dipicolinic acid) in the presence of potassium hydroxide to form the dipotassium oxovanadium pyridine-2-carboxylate complex.Step 2: Introduction of Peroxide Groups
Hydrogen peroxide is added to the oxovanadium complex under controlled conditions to form the diperoxide species, stabilizing the complex and incorporating peroxide ligands into the coordination sphere.
This process requires careful control of reaction conditions such as pH, temperature, and stoichiometry to ensure the correct formation of the diperoxide complex and to avoid decomposition or side reactions.
Detailed Synthetic Procedure
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Oxovanadium salt (e.g., VOSO4), Pyridine-2-carboxylic acid, KOH, Water, Room temperature | Dissolve pyridine-2-carboxylic acid in water and neutralize with potassium hydroxide to form potassium pyridine-2-carboxylate. Add oxovanadium salt solution slowly under stirring to form the oxovanadium-pyridine-2-carboxylate complex. |
| 2 | Hydrogen peroxide (H2O2), Controlled temperature (0–5 °C), Stirring | Slowly add hydrogen peroxide to the oxovanadium complex solution to generate the diperoxide species. Maintain low temperature to avoid decomposition. Stir until the reaction completes, typically monitored by color change or spectroscopic methods. |
| 3 | Crystallization | The product is isolated by crystallization, often yielding a dihydrate form stabilized by water molecules in the crystal lattice. |
Structural Features Confirmed by Synthesis
The vanadium center exhibits a distorted octahedral geometry coordinated by:
- Two oxygen atoms from the carboxylate group of pyridine-2-carboxylate.
- Two oxygen atoms from the peroxide groups.
- Two oxygen atoms from coordinated water molecules.
- The pyridyl nitrogen atom completes the coordination sphere.
The compound crystallizes as a dihydrate, with water molecules involved in hydrogen bonding networks that stabilize the crystal structure.
Analytical and Characterization Data Supporting Preparation
Spectroscopic and Structural Analysis
- Infrared (IR) Spectroscopy confirms the presence of characteristic carboxylate and peroxide vibrations, indicating successful coordination of ligands.
- X-ray Crystallography reveals the distorted octahedral geometry around vanadium and the hydrogen bonding network involving water molecules and lattice solvents.
- Thermogravimetric Analysis (TGA) shows thermal stability and confirms the presence of water molecules by weight loss corresponding to dehydration stages.
- Electronic Spectra display d-d transitions and charge transfer bands consistent with the oxovanadium (IV) center coordinated by dipicolinate and peroxide ligands.
Thermal and Stability Data
| Parameter | Observation | Interpretation |
|---|---|---|
| Thermal decomposition onset | 125–270 °C | Corresponds to loss of coordinated water and lattice solvents |
| Total weight loss (TGA) | ~30% | Matches expected water and solvent content in the dihydrate form |
| Stability in aqueous solution | Stable under neutral to slightly basic pH | Ensures integrity of diperoxide complex during synthesis |
Mechanistic Insights and Reaction Pathways
- The formation of the diperoxide complex involves coordination of peroxide anions to the vanadium center, facilitated by the electron-donating pyridine-2-carboxylate ligand.
- The vanadium (IV) center undergoes redox interactions during peroxide coordination, stabilizing the intermediate oxidation state.
- The peroxide ligands enable the complex to act as an oxidation catalyst by facilitating electron transfer from substrates to oxidants such as hydrogen peroxide.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Starting materials | Oxovanadium salt (VO(IV) source), Pyridine-2-carboxylic acid, Potassium hydroxide, Hydrogen peroxide |
| Solvent | Water |
| Temperature | Room temperature for complexation; 0–5 °C for peroxide addition |
| Reaction time | Several hours, depending on scale and conditions |
| Product form | Crystalline dipotassium oxovanadium pyridine-2-carboxylate diperoxide dihydrate |
| Characterization | IR, X-ray crystallography, TGA, UV-Vis spectroscopy |
Chemical Reactions Analysis
Types of Reactions
bpV(pic) undergoes various chemical reactions, including:
Oxidation: bpV(pic) can participate in oxidation reactions due to its peroxo groups.
Reduction: The compound can be reduced under specific conditions, altering its oxidation state.
Substitution: bpV(pic) can undergo substitution reactions where the pyridine-2-carboxyl group is replaced by other ligands
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Various ligands can be introduced under controlled conditions to achieve substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state vanadium compounds, while reduction reactions may produce lower oxidation state species .
Scientific Research Applications
Biological Applications
Antioxidant Activity:
Research has indicated that oxovanadium complexes exhibit significant antioxidant properties. For instance, studies have shown that these complexes can scavenge free radicals and inhibit lipid peroxidation, which is crucial for protecting cellular structures from oxidative stress .
Cytotoxic Effects:
In vitro studies have demonstrated the cytotoxic effects of oxovanadium complexes on cancer cell lines such as HePG2 (liver cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values indicate a dose-dependent response, suggesting potential therapeutic applications in oncology .
Catalytic Applications
Dipotassium oxovanadium pyridine-2-carboxylate diperoxide dihydrate has been explored as a catalyst in various oxidation reactions. Its ability to facilitate the oxidation of organic substrates, such as dibenzothiophene, showcases its utility in environmental chemistry for the removal of sulfur compounds from fuels .
Table 1: Catalytic Activity of Dipotassium Oxovanadium Complexes
| Reaction Type | Substrate | Conversion Rate (%) | Conditions |
|---|---|---|---|
| Oxidation | Dibenzothiophene | 88.0 | 40 °C, 3 hours |
| Oxidation | 4,6-Dimethyldibenzothiophene | 71.8 | 40 °C, 3 hours |
Pharmacological Applications
The pharmacological potential of dipotassium oxovanadium complexes extends to their role as insulin-mimetic agents. Studies suggest that these compounds can enhance glucose uptake in cells, making them candidates for diabetes management .
Case Studies
Case Study 1: Antioxidant Mechanism
A study investigated the antioxidant mechanism of an oxovanadium complex using various assays to measure its ability to reduce reactive oxygen species (ROS) levels in human cell lines. The results indicated a significant reduction in oxidative damage markers when treated with the complex compared to untreated controls.
Case Study 2: Cancer Cell Inhibition
In another study, researchers evaluated the cytotoxic effects of dipotassium oxovanadium pyridine-2-carboxylate on MCF-7 cells. The findings revealed that treatment led to increased apoptosis rates, as evidenced by flow cytometry analysis and caspase activation assays.
Mechanism of Action
bpV(pic) exerts its effects primarily through the inhibition of PTEN. By inhibiting PTEN, bpV(pic) activates the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, which promotes cell survival and proliferation. This mechanism is particularly relevant in neuroprotection, where bpV(pic) has been shown to reduce neuronal apoptosis and promote functional recovery .
Comparison with Similar Compounds
Pyridine-2-carboxylate vs. Dipicolinate Complexes
Pyridine-2-carboxylate (picolinate) and dipicolinate (pyridine-2,6-dicarboxylate) ligands differ in their denticity and electronic effects. Dipotassium;oxovanadium;pyridine-2-carboxylate;diperoxide;dihydrate uses a monodentate pyridine-2-carboxylate ligand, while dipicolinate oxovanadium(IV) complexes (e.g., [VO(dipic)(H₂O)]) employ a tridentate ligand. This structural difference impacts stability and catalytic activity: dipicolinate complexes exhibit higher thermal stability and stronger antioxidant properties due to enhanced ligand basicity and chelation . However, pyridine-2-carboxylate derivatives show superior solubility, making them more suitable for biological applications .
Peroxide-Containing Complexes
Compared to non-peroxidated analogs like [VO(OiPr)₃] (oxovanadium(V) triisopropoxide), diperoxide-containing complexes demonstrate higher oxidative activity. For instance, VO(OiPr)₃ catalyzes urea synthesis from CO₂ with 68% yield under ambient conditions, whereas diperoxide derivatives may exhibit enhanced efficiency in radical-mediated reactions due to labile O–O bonds .
Catalytic Activity in Oligomerization and Oxidation
This compound and related compounds are evaluated for catalytic performance in olefin oligomerization (Table 1):
Key findings:
- Microclusters vs. small-molecule complexes: Oxovanadium(IV) microclusters with 2-phenylpyridine outperform monomeric dioxovanadium(V) complexes in 3-buten-2-ol oligomerization due to enhanced surface area and cooperative effects .
- Ligand effects : Electron-donating substituents (e.g., 4,4’-dimethoxy-2,2’-bipyridyl) improve catalytic activity by stabilizing the vanadium center .
- Peroxide role : Diperoxide ligands in the target compound may mimic the oxidative capacity of V₂O₅ (vanadium pentoxide), which activates CO₂ in urea synthesis .
Comparison with Antidiabetic Vanadium Complexes
Vanadium compounds like bis(maltolato)oxovanadium(IV) (BMOV) and bis(ethylmaltolato)oxovanadium(IV) (BEOV) are well-studied insulin mimetics. The target compound’s pyridine-2-carboxylate ligand may enhance gastrointestinal absorption compared to maltol-based ligands, though its efficacy in reducing blood glucose remains unverified . BMOV and BEOV show ED₅₀ values of 0.2–0.3 mmol/kg in diabetic rat models, whereas dipicolinate oxovanadium(IV) complexes exhibit comparable activity but with lower toxicity .
Anticancer Activity
Oxovanadium(IV) complexes with 1,10-phenanthroline (e.g., [VO(Me₂-phen)₂]²⁺) induce apoptosis in cancer cells via mitochondrial pathways. The target compound’s pyridine-2-carboxylate ligand may offer similar DNA-binding affinity, but its diperoxide groups could generate reactive oxygen species (ROS), enhancing cytotoxicity .
Stability and Spectroscopic Features
- V=O stretching frequencies: Pyridine-2-carboxylate complexes typically exhibit V=O IR bands near 960–980 cm⁻¹, slightly lower than dipicolinate complexes (985–1000 cm⁻¹) due to weaker electron donation from monodentate ligands .
- Thermal stability : Dipicolinate complexes decompose above 300°C, whereas diperoxide-containing compounds may show lower thermal stability (~200–250°C) due to peroxide group lability .
Biological Activity
Dipotassium oxovanadium pyridine-2-carboxylate diperoxide dihydrate, also known as potassium bisperoxo(pyridine-2-carboxylato)oxovanadate, is a vanadium-based compound that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and neurodegenerative diseases. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, biochemical properties, and research findings.
Target Enzymes
The primary mechanism of action for dipotassium oxovanadium pyridine-2-carboxylate involves the inhibition of phosphatases, particularly inositol phosphatases. This inhibition prevents these enzymes from removing phosphate groups from substrates, thereby affecting various cellular signaling pathways crucial for cell growth and survival.
Biochemical Pathways
Inhibition of inositol phosphatases impacts the phosphoinositide signaling pathway, which is integral to numerous cellular processes such as metabolism and intracellular trafficking. The compound's ability to modulate these pathways makes it a candidate for therapeutic interventions in diseases characterized by dysregulated cell signaling.
Cellular Effects
Research indicates that this compound can significantly influence cell proliferation and apoptosis. For instance, studies have shown that treatment with dipotassium oxovanadium pyridine-2-carboxylate leads to a marked decrease in proliferation rates in neuroblastoma and glioma cell lines. This effect is attributed to the compound's role as a potent inhibitor of protein tyrosine phosphatases (PTPs), causing cell cycle arrest at the G2/M transition phase .
Anticancer Properties
Dipotassium oxovanadium pyridine-2-carboxylate has been investigated for its anticancer properties. It has been shown to induce apoptosis through reactive oxygen species (ROS) production and to exhibit cytotoxic effects against various cancer cell lines, including breast cancer and glioblastoma . The compound's effectiveness is linked to its ability to generate oxidative stress within cells, leading to programmed cell death.
Neuroprotective Effects
In addition to its anticancer activity, this compound has potential neuroprotective effects. Research suggests that it may play a role in protecting neuronal cells from oxidative damage, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Data Tables
| Biological Activity | Effect Observed | Cell Line/Model |
|---|---|---|
| Inhibition of Phosphatases | Decreased proliferation | Neuroblastoma (NB 41) |
| Induction of Apoptosis | Increased cell death | Glioma (C6) |
| Neuroprotection | Protection against oxidative stress | Neuronal cell cultures |
| Anticancer Activity | Cytotoxic effects | Various cancer cell lines |
Case Studies
- Neuroblastoma Cell Lines : In a study examining the effects of dipotassium oxovanadium on NB 41 cells, treatment resulted in significant cell cycle arrest at the G2/M phase. This was linked to increased tyrosine phosphorylation of key regulatory proteins involved in cell cycle progression.
- Glioma Cell Lines : Similar results were observed in C6 glioma cells, where the compound inhibited proliferation and induced apoptosis through ROS-mediated pathways. The study highlighted the potential use of this compound as a therapeutic agent against gliomas .
- Cancer Therapeutics : A series of dipicolinate-based vanadium complexes were tested against various tumor types (e.g., A2780, HCT116). These studies demonstrated high cytotoxicity and suggested that the ligand structure significantly influences the biological activity of vanadium complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
